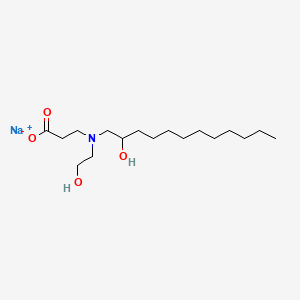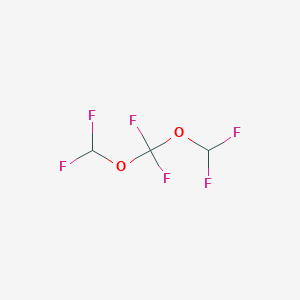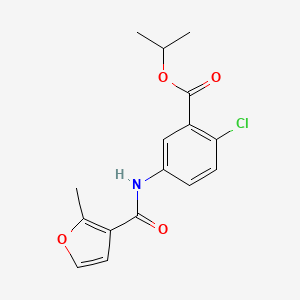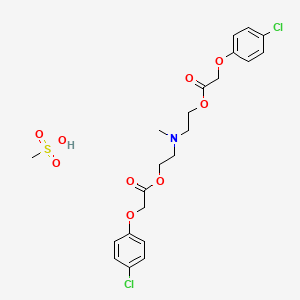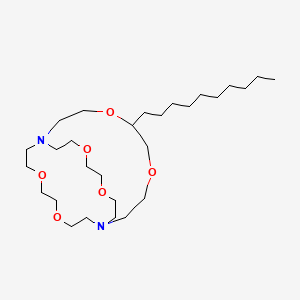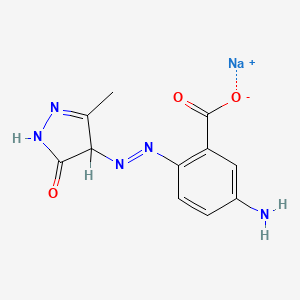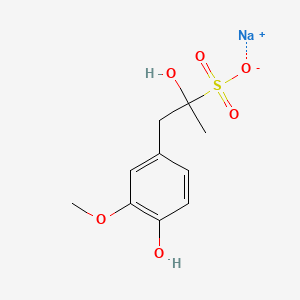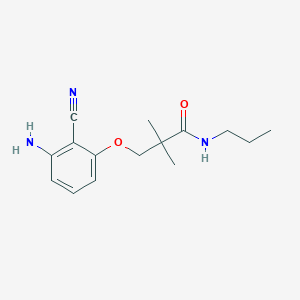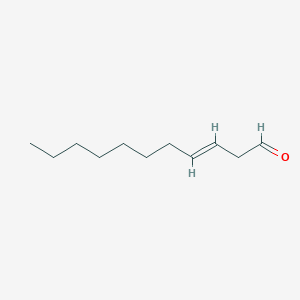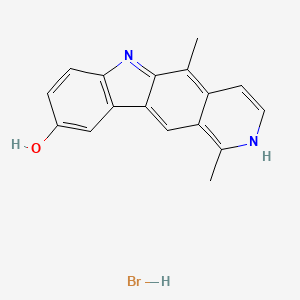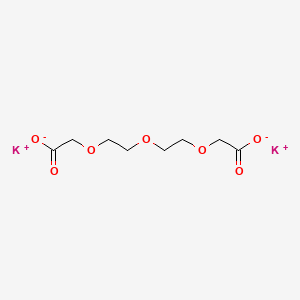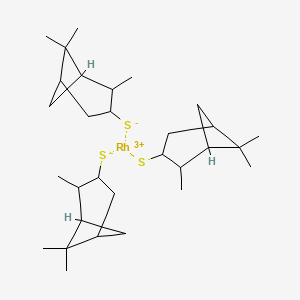![molecular formula B3HO13P2Zn3 B12685242 trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate CAS No. 84332-91-2](/img/structure/B12685242.png)
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate is a complex inorganic compound with the molecular formula B₃HO₁₃P₂Zn₃. It is also known as phosphoric acid, anhydride with boric acid (1:3), zinc salt (1:3). This compound is characterized by its unique structure, which includes zinc, boron, phosphorus, and oxygen atoms. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate typically involves the reaction of phosphoric acid with boric acid and zinc salts. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound. The exact synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as mixing, heating, and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include different boron, phosphorus, and zinc-containing compounds.
Aplicaciones Científicas De Investigación
Trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore the potential medical applications of this compound, including its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate include other zinc, boron, and phosphorus-containing compounds such as:
- Zinc borate
- Zinc phosphate
- Boron phosphate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of zinc, boron, and phosphorus atoms in a single molecule. This unique structure imparts distinctive chemical and physical properties, making it valuable for specific applications that other compounds may not be suitable for.
Propiedades
Número CAS |
84332-91-2 |
|---|---|
Fórmula molecular |
B3HO13P2Zn3 |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate |
InChI |
InChI=1S/B3HO13P2.3Zn/c4-1(5)13-17(10,11)16-18(12,14-2(6)7)15-3(8)9;;;/h(H,10,11);;;/q-6;3*+2 |
Clave InChI |
DYAWOXUCIWMZDH-UHFFFAOYSA-N |
SMILES canónico |
B([O-])([O-])OP(=O)(O)OP(=O)(OB([O-])[O-])OB([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


